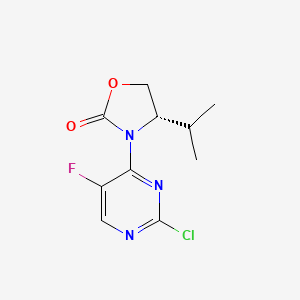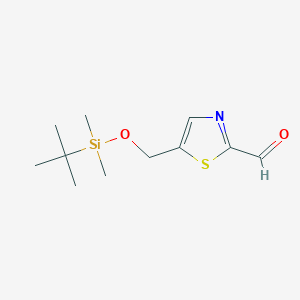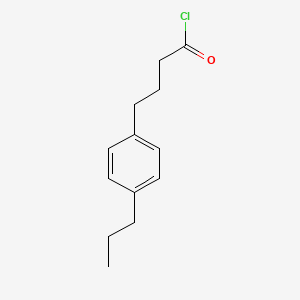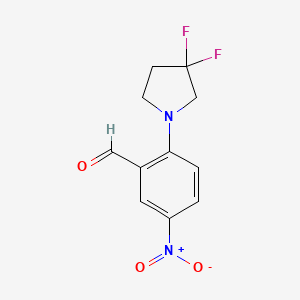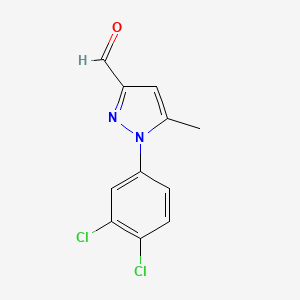
1-(3,4-二氯苯基)-5-甲基-1H-吡唑-3-甲醛
描述
“1-(3,4-Dichlorophenyl)-5-methyl-1H-pyrazole-3-carbaldehyde” is a complex organic compound. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The pyrazole ring is substituted with a methyl group at the 5-position and a 3,4-dichlorophenyl group at the 1-position. The compound also contains an aldehyde functional group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the 3,4-dichlorophenyl group, and the aldehyde group. The dichlorophenyl group is likely to be planar due to the sp2 hybridization of the carbon atoms in the phenyl ring .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The aldehyde group is typically quite reactive and can undergo a variety of reactions, including nucleophilic addition and oxidation . The pyrazole ring and the dichlorophenyl group may also participate in reactions, depending on the conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar aldehyde group could influence its solubility in polar solvents. The dichlorophenyl group could contribute to its lipophilicity .
科学研究应用
合成和结构分析
吡唑衍生物的合成:1-(3,4-二氯苯基)-5-甲基-1H-吡唑-3-甲醛在合成各种吡唑衍生物中被使用。例如,徐和史(2011年)合成了5-氯-3-甲基-1-苯基-1H-吡唑-4-甲醛,一个类似的化合物,并分析了其晶体结构,展示了其作为创造新吡唑化合物的多功能中间体的潜力(Xu & Shi, 2011)。
晶体学和分子结构:对吡唑衍生物的分子结构进行了研究,包括与1-(3,4-二氯苯基)-5-甲基-1H-吡唑-3-甲醛相关的化合物。这些研究涉及确定晶体结构和分子取向,为这些化合物的物理和化学性质提供了见解(Cuartas et al., 2017)。
化学反应和性质
超声辅助合成:该化合物参与了吡唑-附加喹啉基香豆素的超声辅助合成,表明其在促进高效和新颖合成方法中的作用。这些化合物显示出有希望的抗菌性能,突显了该化合物在开发具有生物活性分子中的实用性(Prasath et al., 2015)。
新化合物合成:使用1-(3,4-二氯苯基)-5-甲基-1H-吡唑-3-甲醛作为起始物或中间体合成新化合物是一种常见应用。这包括创建具有吡利啶-吡唑功能的化合物,展示了其在有机合成中的多功能性(Khalifa et al., 2017)。
生物和药理应用
抗惊厥和镇痛研究:该化合物已被用于设计和合成具有潜在抗惊厥和镇痛活性的新分子。该化合物的结构特征被修改以探索药物化学中的构效关系(Viveka et al., 2015)。
声动力疗法:该化合物的衍生物已被合成用于声动力疗法应用,表明其在治疗领域的潜力。这包括合成含有二茂铁的杂环衍生物用于对抗细菌菌株的细胞毒性研究(Osipova et al., 2016)。
先进材料科学
- 非线性光学材料:来自1-(3,4-二氯苯基)-5-甲基-1H-吡唑-3-甲醛的吡唑衍生物已被研究其非线性光学性质。这些研究包括DFT和TDDFT研究,突显了该化合物在先进材料领域的相关性(Lanke & Sekar, 2016)。
作用机制
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s used as a drug, the mechanism would depend on the biological target. If it’s used as a reagent in a chemical reaction, the mechanism would depend on the reaction conditions and the other reactants .
安全和危害
未来方向
属性
IUPAC Name |
1-(3,4-dichlorophenyl)-5-methylpyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O/c1-7-4-8(6-16)14-15(7)9-2-3-10(12)11(13)5-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRLGDODIWWXELO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=C(C=C2)Cl)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-5-methyl-1H-pyrazole-3-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,6-Dichloro-3',4'-difluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1407731.png)

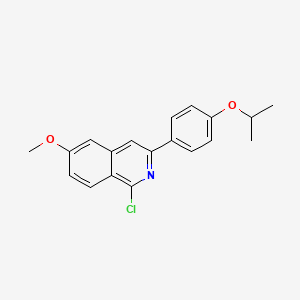


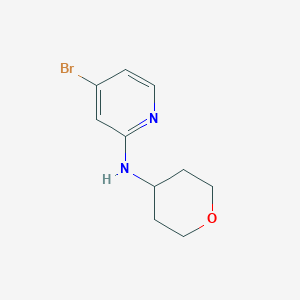
![1,7-Diazaspiro[4.4]nonan-6-one hydrochloride](/img/structure/B1407743.png)
